Physicochemical Property Comparison Against 4-(Hydroxymethyl)benzamidine
A direct computational comparison of key physicochemical descriptors reveals a fundamental difference in hydrogen-bonding capacity and lipophilicity between the target benzamidoxime and its reduced amidine analog, 4-(hydroxymethyl)benzamidine (CAS 68382-17-2). N-Hydroxy-4-(hydroxymethyl)benzimidamide possesses 3 hydrogen bond donors and an XLogP3 of 0.2, compared to 2 donors and a higher XLogP3 (estimated >0.5 based on the loss of the polar N-OH group) for the amidine analog . This difference directly impacts both the compound's solubility profile and its ability to act as a substrate for reductase enzymes involved in amidoxime-to-amidine prodrug conversion.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | H-Bond Donors: 3; XLogP3: 0.2 |
| Comparator Or Baseline | 4-(Hydroxymethyl)benzamidine (CAS 68382-17-2): H-Bond Donors: 2; XLogP3: >0.5 (estimated) |
| Quantified Difference | Delta H-Bond Donors: +1; Delta XLogP3: < -0.3 (more hydrophilic) |
| Conditions | Computed properties (PubChem 2.2 / XLogP3 3.0) vs. DrugBank/PDB data for 4-(Hydroxymethyl)benzamidine |
Why This Matters
For procurement decisions in prodrug discovery programs, the additional H-bond donor and lower lipophilicity of the target compound predict superior aqueous solubility but potentially lower passive membrane permeability compared to the amidine, directly influencing the selection of which compound to advance in a lead optimization campaign.
- [1] PubChem Compound Summary for CID 53437716, N-Hydroxy-4-(hydroxymethyl)benzimidamide. National Center for Biotechnology Information. View Source
- [2] DrugBank Accession Number DB02585, 4-(Hydroxymethyl)Benzamidine. DrugBank Online. View Source
